o-Tolylmagnesium chloride

Catalog No.
S1894353
CAS No.
33872-80-9
M.F
C7H7ClMg
M. Wt
150.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Tolylmagnesium chloride

CAS Number

33872-80-9

Product Name

o-Tolylmagnesium chloride

IUPAC Name

magnesium;methylbenzene;chloride

Molecular Formula

C7H7ClMg

Molecular Weight

150.89 g/mol

InChI

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

LQVSLLSEXLZRRH-UHFFFAOYSA-M

SMILES

CC1=CC=CC=[C-]1.[Mg+2].[Cl-]

Canonical SMILES

CC1=CC=CC=[C-]1.[Mg+2].[Cl-]

o-Tolylmagnesium chloride is an organomagnesium compound commonly used as a Grignard reagent . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation, a fundamental step in the synthesis of many organic compounds .

o-Tolylmagnesium chloride is an organomagnesium compound with the molecular formula C7_7H7_7ClMg. It is classified as a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. The compound appears as a colorless to pale yellow liquid or solid, depending on its concentration and form. Its molecular weight is approximately 150.89 g/mol, and it has a specific gravity of 0.96 .

The compound is known for its reactivity, particularly with water, which can lead to violent reactions. It is primarily used in the formation of carbon-carbon bonds in organic synthesis and can react with various electrophiles to produce substituted aromatic compounds .

  • Nucleophilic Addition: It reacts with carbonyl compounds (like aldehydes and ketones) to form alcohols. For example:
    o Tolylmagnesium chloride+acetoneo Tolyl alcohol\text{o Tolylmagnesium chloride}+\text{acetone}\rightarrow \text{o Tolyl alcohol}
  • Coupling Reactions: It can couple with aryl halides in the presence of transition metal catalysts to form biphenyl derivatives. For instance:
    o Tolylmagnesium chloride+bromobenzeneNi catalyst2 methylbiphenyl\text{o Tolylmagnesium chloride}+\text{bromobenzene}\xrightarrow{\text{Ni catalyst}}\text{2 methylbiphenyl}
  • Formation of Aryl Ethers: It can react with alkyl halides to form aryl ethers:
    o Tolylmagnesium chloride+alkyl halideo Tolyl ether\text{o Tolylmagnesium chloride}+\text{alkyl halide}\rightarrow \text{o Tolyl ether}

These reactions highlight the versatility of o-tolylmagnesium chloride in synthetic organic chemistry.

o-Tolylmagnesium chloride can be synthesized through several methods:

  • Direct Reaction with Magnesium: The most common method involves reacting o-tolyl chloride with magnesium metal in anhydrous ether solvents such as tetrahydrofuran:
    o Tolyl chloride+Mgethero Tolylmagnesium chloride\text{o Tolyl chloride}+\text{Mg}\xrightarrow{\text{ether}}\text{o Tolylmagnesium chloride}
  • Grignard Reaction: This method utilizes the reaction of o-tolyl bromide or iodide with magnesium turnings in a dry solvent:
    • The reaction typically occurs under inert atmosphere conditions to prevent moisture interference.
  • Alternative Solvents: Research indicates that using different solvents like diethyl ether or other alkyl-substituted tetrahydrofuran can influence the yield and purity of the product .

o-Tolylmagnesium chloride finds applications primarily in organic synthesis:

  • Synthesis of Aryl Compounds: It is widely used for synthesizing complex aryl compounds through nucleophilic substitution and coupling reactions.
  • Preparation of Pharmaceuticals: Its derivatives are utilized as intermediates in the synthesis of various pharmaceutical agents.
  • Material Science: It may also be involved in the development of new materials by facilitating polymerization reactions.

Several compounds share similarities with o-tolylmagnesium chloride, particularly within the realm of Grignard reagents:

Compound NameMolecular FormulaKey Features
p-Tolylmagnesium chlorideC7_7H7_7ClMgSimilar reactivity; para-substituted variant
Phenylmagnesium bromideC6_6H5_5MgBrUsed for similar coupling reactions; more stable
Benzylmagnesium chlorideC7_7H7_7MgClReacts similarly; used for synthesizing benzyl derivatives
m-Tolylmagnesium bromideC7_7H7_7MgBrMeta-substituted variant; similar applications

Uniqueness: o-Tolylmagnesium chloride is unique due to its ortho-substitution, which influences its reactivity patterns compared to para and meta analogs. This positional difference affects sterics and electronics, leading to distinct reaction outcomes in synthetic applications.

o-Tolylmagnesium chloride (C₇H₇ClMg) is a Grignard reagent characterized by a central magnesium atom covalently bonded to a chloride ion and an o-tolyl (2-methylphenyl) group. The o-tolyl moiety consists of a benzene ring with a methyl substituent in the ortho position (C₂H₃-Ph). The magnesium atom adopts a tetrahedral geometry, with bonding interactions involving the chloride ion and the aromatic ring’s carbon.

Key Structural Features:

ComponentBond TypeBond Length (pm)Coordination Geometry
Mg–C (o-tolyl)Covalent σ-bond~220Tetrahedral
Mg–ClCovalent σ-bond~244Tetrahedral
Mg–O (solvent)Coordinate bond~206–216Tetrahedral

In solution, the compound exists as a solvent complex, typically with tetrahydrofuran (THF) or toluene, where the magnesium center is stabilized by Lewis base interactions.

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The IUPAC name chloro(2-methylphenyl)magnesium reflects the substituents attached to the magnesium atom. Alternative designations include:

  • o-Tolylmagnesium chloride
  • 2-Methylphenylmagnesium chloride
  • Chloro-o-tolylmagnesium

These names emphasize the o-tolyl group’s position and the chloride counterion.

Crystallographic Data and Solid-State Configuration

While specific crystallographic data for o-tolylmagnesium chloride are limited in literature, related studies on organomagnesium compounds suggest:

  • Coordination polymers or discrete tetrahedral complexes in the solid state, depending on solvent interactions.
  • Bridging chloride ligands may form in the absence of coordinating solvents, as observed in analogous Grignard reagents.

For example, phenylmagnesium bromide adopts a tetrahedral structure with ether ligands, but steric bulk from the o-tolyl group may favor monomeric structures in o-tolylmagnesium chloride.

The formation of o-tolylmagnesium chloride follows the fundamental principles of Grignard reagent synthesis, involving the insertion of magnesium metal between the carbon-halogen bond of o-chlorotoluene [1]. The mechanism proceeds through a complex series of electron transfer processes that begin with the activation of the magnesium surface [2]. The initial step requires the removal of the naturally occurring magnesium oxide layer that forms on the metal surface upon exposure to atmospheric oxygen [3].

The reaction mechanism involves multiple pathways, with recent research indicating both single electron transfer and concerted insertion processes [4]. The geminal pathway represents one of the primary mechanistic routes, where the magnesium center coordinates with both the organic halide and solvent molecules in a distorted tetrahedral arrangement [4]. This coordination creates a close proximity between nucleophilic and electrophilic centers, facilitating the subsequent bond formation [4].

The electron transfer process generates radical intermediates that can be trapped and characterized using specialized techniques [4]. These radical species demonstrate the complex nature of the Grignard formation, where the unpaired electron density resides primarily on the substrate carbonyl group rather than on the magnesium atom [4]. The degree of solvation significantly influences the bond dissociation energy, with increased coordination by electron-donating ligands stabilizing the organomagnesium species [4].

Temperature effects play a crucial role in the mechanism, with the reaction exhibiting strong temperature dependence [5]. The activation parameters for o-tolylmagnesium chloride formation show an enthalpy of activation of approximately 49.9 kilojoules per mole, with a negative entropy of activation indicating a highly ordered transition state [5]. The kinetic behavior follows first-order kinetics with respect to the organic halide concentration, while showing independence from magnesium concentration under excess metal conditions [5].

The induction period phenomenon represents a critical aspect of the mechanism, arising from the need to expose fresh magnesium surface area through oxide layer removal [6]. This period can range from minutes to hours depending on the activation method employed and the surface condition of the magnesium metal [6]. The exothermic nature of the reaction contributes to the thermal runaway potential once initiation occurs, making temperature control essential for safe operation [6].

Industrial-Scale Preparation Protocols

Industrial production of o-tolylmagnesium chloride has evolved significantly with the development of continuous flow technologies and advanced process control systems [7]. Traditional batch processes have been supplemented by innovative approaches that address the inherent challenges of large-scale Grignard synthesis, including heat management, safety considerations, and product consistency [8].

The WeylChem industrial approach utilizes specialized reactor designs capable of handling multi-kilogram quantities of starting materials [7]. Their process incorporates advanced temperature control systems and specialized handling protocols for the highly reactive organomagnesium products [7]. The industrial methodology requires careful attention to the magnesium-to-halide stoichiometry, typically employing 2.0 to 3.0 equivalents of magnesium to ensure complete conversion [9].

Continuous flow technology represents a significant advancement in industrial Grignard production, with the MgFlow system demonstrating superior control over reaction parameters [8]. This technology operates with limited reactive volumes in the order of liters, eliminating many safety concerns associated with large-scale batch production [8]. The continuous process provides consistent product quality through precise temperature control and innovative mixing techniques [10].

The Fraunhofer microreactor development has shown particular promise for scalable production, with pilot plants capable of processing up to 20 liters of reactant solution per hour [11]. This technology can operate either continuously or in batch mode depending on production requirements, with multiple reactor modules allowing for increased throughput [11]. The modular design facilitates scale-up to industrial production levels while maintaining the advantages of microreactor technology [11].

Process optimization studies have identified key parameters for successful large-scale synthesis [9]. The reaction temperature must be maintained between 80 and 85 degrees Celsius to balance reaction rate with side product formation [9]. The use of toluene-tetrahydrofuran solvent blends in a 75:25 ratio has proven optimal for industrial applications, providing enhanced heat dissipation and improved product stability [9].

Quality control measures in industrial production incorporate real-time monitoring systems using near-infrared spectroscopy and online analytical techniques [10]. These systems enable continuous measurement of reactant concentrations and product formation, allowing for immediate process adjustments [10]. The implementation of automated dosing systems ensures consistent addition rates, minimizing temperature excursions and side product formation [12].

Table 1: Physical and Chemical Properties of o-Tolylmagnesium Chloride
PropertyValueReference
Molecular FormulaC₇H₇ClMg [13] [14] [15]
Molecular Weight (g/mol)150.89 [13] [14] [15]
CAS Number33872-80-9 [13] [14] [15]
EINECS Number251-709-9 [14] [15]
Density (g/mL)0.956-0.96 at 20-25°C [13] [14] [15]
Flash Point (°C)-16 to -2 [14] [15] [16]
Boiling Point (°C)110.6 at 760 mmHg [15] [17]
AppearanceBrown liquid [18] [19] [14]
Solvent SystemTHF/Toluene [13] [20] [21]
Concentration Range (M)1.0-2.0 [13] [20] [10]
SMILES StringCc1ccccc1[Mg]Cl [13] [16]
InChI KeyDSJSQDNPAOUFOJ-UHFFFAOYSA-M [13] [14] [16]

Solvent Systems and Reaction Optimization

The choice of solvent system represents one of the most critical factors in o-tolylmagnesium chloride synthesis, directly affecting reaction rate, yield, and product stability [22]. Tetrahydrofuran has emerged as the primary solvent due to its exceptional ability to solvate the organomagnesium species and its relatively low reactivity under reaction conditions [23]. The coordination of tetrahydrofuran molecules to the magnesium center creates a stable complex that prevents decomposition and aggregation [23].

Comparative studies of different solvent systems have revealed significant differences in reaction kinetics and product quality [5]. Pure tetrahydrofuran systems provide high solvating power and typically yield concentrations between 1.0 and 2.0 molar [22]. However, the combination of tetrahydrofuran with toluene offers advantages for industrial applications, including improved heat dissipation and reduced solvent costs [5].

The tetrahydrofuran-toluene mixture in an 82:18 ratio has become standard for many commercial applications, providing a balance between solvating power and practical considerations [21]. This system maintains the stabilizing effects of tetrahydrofuran while benefiting from the thermal stability and lower cost of toluene [21]. The resulting solutions typically achieve concentrations of 1.4 molar with densities around 0.960 grams per milliliter [21].

Industrial-scale operations often employ a 75:25 tetrahydrofuran-toluene blend, which offers enhanced scalability and cost effectiveness [9]. This composition provides adequate solvation while allowing for higher operating temperatures and improved heat management [9]. The system demonstrates excellent stability under industrial conditions with typical concentrations ranging from 1.0 to 1.5 molar [9].

Alternative solvent systems have been explored for specialized applications [10]. The use of 2-methyltetrahydrofuran in combination with tetrahydrofuran has shown promise for enhanced stability and higher concentrations, with some formulations achieving 2.0 to 3.4 molar solutions [10]. These advanced solvent systems offer improved performance characteristics but require careful optimization of reaction conditions [10].

Temperature optimization studies have identified critical parameters for different solvent systems [22]. Pure tetrahydrofuran systems operate effectively up to 66 degrees Celsius, while tetrahydrofuran-toluene blends can withstand temperatures up to 80-85 degrees Celsius [22]. The higher temperature tolerance of mixed solvent systems provides operational flexibility and improved reaction rates [5].

The presence of stabilizers in commercial solvents requires careful consideration during reaction optimization [24]. Butylated hydroxytoluene, commonly used as an antioxidant in tetrahydrofuran, can consume small amounts of the Grignard reagent through acid-base reactions [24]. However, the low concentrations typically present do not significantly impact overall yields [24].

Table 2: Synthetic Parameters for o-Tolylmagnesium Chloride Formation
ParameterOptimal ConditionsIndustrial ScaleReference
Magnesium SourceMagnesium turnings/powderMagnesium turnings [1] [9] [5]
Halide Precursoro-Chlorotolueneo-Chlorotoluene [1] [5]
Primary SolventTetrahydrofuran (THF)THF/Toluene blend [1] [23] [22]
Co-solventToluene (optional)Toluene (75% blend) [9] [5]
Temperature Range (°C)76-9780-85 [1] [25] [26]
Reaction Time (hours)2-53-6 [1] [9]
Magnesium to Halide Ratio1.5-3.0 equivalents2.0-3.0 equivalents [1] [23]
Activation MethodIodine/Ethyl bromideControlled initiation [1] [3] [2]
Typical Yield (%)93.0-98.585-95 [1] [9]
Induction PeriodVariable (minutes to hours)Minimized through activation [27] [6] [28]

Surface activation techniques have been extensively studied to minimize induction periods and improve reaction reliability [2]. The addition of small amounts of iodine or 1,2-dibromoethane serves to etch the magnesium oxide layer and expose reactive metal surface [3]. These activation agents react preferentially with areas where the oxide layer is thinnest, creating nucleation sites for subsequent reaction with the organic halide [3].

Advanced activation methods include the use of diisobutylaluminum hydride, which provides both surface activation and moisture removal [2]. This technique enables initiation at temperatures at or below 20 degrees Celsius for aryl Grignard reagents, offering improved control over the exothermic reaction [2]. The method has proven reliable even under dilute reaction conditions, provided adequate stirring is maintained [2].

Mechanical activation through extended stirring of magnesium turnings under inert atmosphere represents another approach to surface preparation [29]. This technique can produce highly active magnesium with enhanced reactivity, though it requires careful handling due to the increased fire hazard [30]. The resulting activated magnesium often appears as a black powder with exceptional reactivity toward organic halides [30].

Table 3: Solvent System Optimization Parameters
Solvent SystemConcentration (M)Density (g/mL)AdvantagesTemperature Stability (°C)Reference
Pure THF1.0-2.00.956High solvating powerUp to 66 [13] [23] [22]
THF/Toluene (82:18)1.40.960Balanced propertiesUp to 80 [20] [21]
THF/Toluene (75:25)1.0-1.50.94-0.98Industrial scalabilityUp to 85 [9] [5]
Pure Diethyl Ether0.5-1.00.85-0.90Lower cost, traditionalUp to 35 [5] [24]
THF/2-Methyltetrahydrofuran2.0-3.40.92-0.96Enhanced stabilityUp to 80 [10]

Process intensification through microreactor technology has demonstrated significant improvements in reaction control and product quality [31]. The enhanced mixing and heat transfer characteristics of microreactors enable precise control of reaction parameters while minimizing side product formation [31]. These systems have achieved residence times as short as 2.6 seconds while maintaining excellent yields [31].

The development of specialized analytical techniques for real-time monitoring has revolutionized reaction optimization [32]. Near-infrared spectroscopy enables continuous measurement of reactant and product concentrations, allowing for immediate adjustment of process parameters [32]. This technology has proven particularly valuable for controlling the highly exothermic nature of Grignard formation [32].

Heat management represents a critical aspect of reaction optimization, with careful control of temperature profiles essential for product quality [12]. Calorimetric studies have identified optimal dosing rates for maintaining controlled heat release, with rates of 0.5 grams per minute providing the safest operating conditions [12]. The overall heat of reaction ranges from 362 to 397 kilojoules per mole, requiring robust cooling systems for industrial operations [12].

Table 4: Industrial Scale Production Parameters
Process ParameterSpecificationTechnologyReference
Reactor TypeStirred tank/MicroreactorBatch/Continuous flow [7] [11] [8]
Scale Range10-1000+ kgScalable modular systems [7] [8] [10]
Temperature ControlAutomated cooling systemsJacket cooling/Heat exchangers [25] [28] [12]
Heat ManagementExotherm management criticalReaction calorimetry [28] [32] [12]
Continuous Flow Rate20 L/h (pilot scale)MgFlow® technology [11] [8]
Batch Size100-2500 LSkid-based systems [8] [10]
Quality ControlReal-time monitoringNIR/Online analytics [8] [10]

The optimization of reaction conditions requires careful balance of multiple parameters to achieve maximum efficiency and product quality [33]. Temperature control must account for the highly exothermic nature of the reaction while maintaining sufficient driving force for complete conversion [25]. The use of controlled addition techniques helps manage heat generation while preventing accumulation of unreacted starting materials [26].

Hydrogen Bond Acceptor Count

2

Exact Mass

150.0086696 g/mol

Monoisotopic Mass

150.0086696 g/mol

Heavy Atom Count

9

UNII

GUL3ABU3P5

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (40.62%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H228 (59.38%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

33872-80-9

General Manufacturing Information

Magnesium, chloro(2-methylphenyl)-: ACTIVE

Dates

Modify: 2023-08-16

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